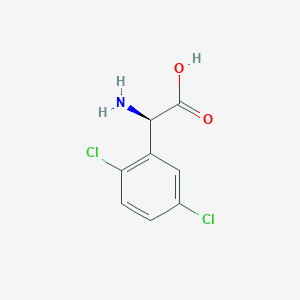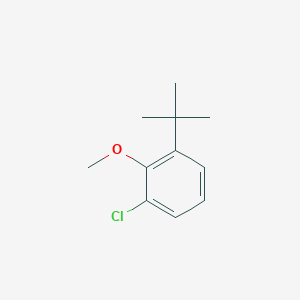
1-(tert-Butyl)-3-chloro-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-chloro-2-methoxybenzene is an organic compound with a molecular formula of C11H15ClO. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-chloro-2-methoxybenzene typically involves the alkylation of 3-chloro-2-methoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride reacts with the aromatic ring of 3-chloro-2-methoxybenzene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)-3-chloro-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the tert-butyl group.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in methanol can be used to replace the chlorine atom with a methoxy group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the compound.
Major Products
Substitution: 1-(tert-Butyl)-3-methoxy-2-methoxybenzene.
Oxidation: 1-(tert-Butyl)-3-chloro-2-formylbenzene or 1-(tert-Butyl)-3-chloro-2-carboxybenzene.
Reduction: 1-(tert-Butyl)-3-methoxybenzene.
Applications De Recherche Scientifique
1-(tert-Butyl)-3-chloro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3-chloro-2-methoxybenzene involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The chlorine and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butyl)-3-chloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-(tert-Butyl)-3-chloro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(tert-Butyl)-3-chloro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(tert-Butyl)-3-chloro-2-methoxybenzene is unique due to the presence of the methoxy group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of the tert-butyl, chlorine, and methoxy groups provides a distinct reactivity profile compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H15ClO |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-tert-butyl-3-chloro-2-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 |
Clé InChI |
BCHKWMQVXWTQMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)
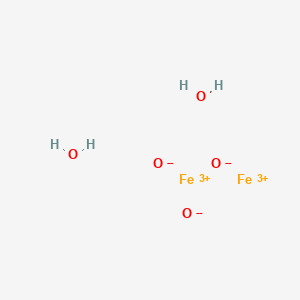
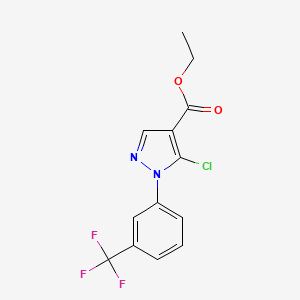
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)

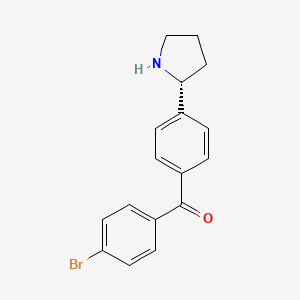

![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)



![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)

